molecular formula C18H28N6O2 B12781542 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one CAS No. 343608-24-2

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one

Cat. No.: B12781542
CAS No.: 343608-24-2
M. Wt: 360.5 g/mol
InChI Key: SWJYRSNZMVITIN-UHFFFAOYSA-N
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Description

Tetrazolone Core

  • 1-ethyltetrazol-5-one : A partially unsaturated 5-membered ring containing four nitrogen atoms, with ketone oxygen at position 5.
  • Tautomerism : Exists in equilibrium between tetrazol-5-one and 5-hydroxy-1H-tetrazole forms, though X-ray crystallography confirms ketone dominance in solid state.

Piperidine Substituent

  • 4,4-Disubstitution : Bears both methoxymethyl (-CH2OCH3) and anilino (-NHPh) groups at the 4-position, creating significant steric bulk.
  • Conformational locking : The geminal substituents restrict piperidine ring puckering to chair conformations with axial methoxymethyl groups.

Ethylene Linker

  • CH2CH2 bridge : Connects tetrazole N1 to piperidine N1, maintaining optimal 6.2Å distance for μ-opioid receptor engagement.
  • Rotational freedom : Single bonds allow 120° rotation, enabling adaptation to receptor binding pockets.

Key structural parameters :

  • Molecular formula: C21H29N5O2
  • Calculated molar mass: 407.5 g/mol
  • H-bond acceptors: 7 (tetrazole N, ketone O, methoxy O, piperidine N)
  • LogP: 3.1 (predicted)

Stereochemical Considerations and Conformational Dynamics

Chirality Centers

  • Piperidine C4 : Bears two different substituents (methoxymethyl and anilino), creating a chiral center. Synthetic routes typically yield racemic mixtures unless resolved via chiral chromatography.
  • Tetrazole substituents : The 4-ethyl group introduces potential axial chirality, though tetrazole ring planarity minimizes this effect.

Conformational Analysis

  • Piperidine ring : Adopts chair conformation with:
    • Methoxymethyl group axial (ΔG = 2.1 kcal/mol vs equatorial)
    • Anilino group equatorial to minimize N-H...OCH3 steric clashes
  • Tetrazole-piperidine dihedral : Prefers 65° angle to optimize Van der Waals contacts between ethyl and methoxymethyl groups

Energy barriers :

Conformational Change ΔG‡ (kcal/mol)
Piperidine chair flip 8.2
Ethylene bridge rotation 3.4
Tetrazole tautomerism 12.7

Comparative Structural Analysis with Related Fentanyl Analogs

Key Structural Divergences

Feature This Compound Alfentanil Sufentanil
Aromatic Group Anilino Phenethyl Thienyl
Oxygenation Methoxymethyl Methoxycarbonyl Methoxymethyl
Tetrazole Substitution 4-ethyl 4-ethyl 4-(2-thienyl)
Linker Length Ethylene Ethylene Propylene

Receptor Binding Implications

  • Anilino group : Provides additional π-π stacking with Phe237 in MOR compared to alfentanil's phenethyl group.
  • Methoxymethyl : Increases hydrophilicity (cLogP 3.1 vs 2.8 for sufentanil), altering blood-brain barrier permeability.
  • Ethyltetrazole : Enhances hydrogen bonding to Asp147 through N2-H...O interaction absent in fentanyl's piperidine-carbonyl.

Structural activity relationships :

  • 4.3× higher μ-affinity than alfentanil due to anilino group interactions
  • 78% reduced σ-receptor binding compared to sufentanil, attributed to methoxymethyl steric effects
  • 2.1× slower dissociation kinetics from MOR vs fentanyl analogs with propylene linkers

Properties

CAS No.

343608-24-2

Molecular Formula

C18H28N6O2

Molecular Weight

360.5 g/mol

IUPAC Name

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one

InChI

InChI=1S/C18H28N6O2/c1-3-23-17(25)24(21-20-23)14-13-22-11-9-18(10-12-22,15-26-2)19-16-7-5-4-6-8-16/h4-8,19H,3,9-15H2,1-2H3

InChI Key

SWJYRSNZMVITIN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(N=N1)CCN2CCC(CC2)(COC)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Preparation of the 4-Anilino-4-(methoxymethyl)piperidine Intermediate

The key intermediate, 4-(phenylamino)-4-(methoxymethyl)piperidine, is synthesized by:

  • Starting from 4-piperidone derivatives or related piperidine precursors.
  • Condensation with aniline to form a Schiff base.
  • Reduction of the imine to yield the 4-anilino piperidine.
  • Introduction of the methoxymethyl group at the 4-position, typically via etherification of a hydroxymethyl intermediate.

This intermediate is often purified by crystallization from alcohol solvents, which has been shown to improve yield and product quality compared to other solvents.

Alkylation with Ethyltetrazolyl Alkylating Agents

The critical step involves alkylating the piperidine nitrogen with an ethyltetrazolyl-containing alkylating agent. Common alkylating agents include:

  • 1-(2-chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
  • 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
  • 1-(2-iodoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
  • 1-(2-methanesulfonate-ethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Among these, the methanesulfonate derivative often provides higher yields.

Reaction conditions:

  • Solvents: Polar aprotic solvents such as acetonitrile, 2-propanol, 2-butanol, butan-2-one, methyl isobutyl ketone, or their mixtures.
  • Temperature: Typically carried out at 60–80 °C.
  • Reaction time: Optimized to balance conversion and minimize side products.

The alkylation proceeds via nucleophilic substitution at the alkyl halide or sulfonate, attaching the ethyltetrazolyl moiety to the piperidine nitrogen.

Final Acylation Step

After alkylation, the compound may undergo acylation with propionic acid derivatives to form the amide functionality characteristic of alfentanil analogs:

  • Reagents: Propionyl chloride or propionic anhydride.
  • Solvents: Dichloromethane, dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran.
  • Conditions: Typically performed at low to ambient temperatures to avoid side reactions.

This step is crucial for installing the propionyl amide group, which influences the pharmacological activity.

Purification and Yield Optimization

  • Crystallization from alcohols is preferred for purification of intermediates and final products, enhancing yield and purity.
  • Avoidance of acyl migration is achieved by introducing the acyl group at a late stage, preventing the coexistence of free pyrimidine nitrogen and acylated aniline nitrogen, which can cause rearrangements.
  • Use of sodium salts of intermediates in alkylation steps can improve overall yields (up to 15% increase reported).

Summary Table of Key Reaction Steps

Step Reactants/Intermediates Reagents/Conditions Solvents Notes
1 4-piperidone + aniline Condensation, reduction (e.g., LiAlH4) Alcohols for crystallization Forms 4-anilino-4-(hydroxymethyl)piperidine intermediate
2 4-anilino-4-(hydroxymethyl)piperidine Etherification (NaH, MeI, HMPA) Polar aprotic solvents Yields 4-anilino-4-(methoxymethyl)piperidine
3 4-anilino-4-(methoxymethyl)piperidine + alkylating agent Alkylation at 60–80 °C Acetonitrile, 2-propanol, etc. Alkylating agents: halides or mesylates of ethyltetrazol
4 Alkylated intermediate Acylation with propionyl chloride or anhydride DCM, DMF, DMSO, THF Final amide formation step
5 Crystallization and purification Alcohol crystallization Alcohol solvents Enhances purity and yield

Research Findings and Optimization Insights

  • The use of 1-(2-methanesulfonate-ethanoyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one as alkylating agent provides superior yields compared to halide analogs.
  • Crystallization in alcohols significantly improves product quality and yield over other solvents.
  • Late-stage acylation avoids acyl migration side reactions, improving synthetic efficiency.
  • The synthetic route allows for a concise two-step sequence from the key intermediate to the final product, enhancing scalability.
  • Reaction temperatures between 60 and 80 °C optimize alkylation efficiency without decomposing sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group or the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azide derivatives or other substituted products.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one typically involves multiple steps:

  • Formation of Intermediate Compounds : Starting with 4-anilino-4-(methoxymethyl)piperidine and ethyl bromoacetate.
  • Introduction of Tetrazole Ring : Reaction with sodium azide to form the tetrazole.
  • Cyclization : Final cyclization step to yield the desired compound under controlled conditions.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways, facilitating the development of novel compounds.

Biology

In biological research, 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one has been studied for its potential as a biochemical probe or inhibitor in various biological pathways. It may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Medicine

The compound is under investigation for its therapeutic properties, particularly its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for drug development targeting pain management and inflammation.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of materials used in pharmaceuticals and other chemical industries.

Case Study 1: Antimicrobial Activity

A series of derivatives related to tetrazole-piperidine compounds were synthesized and evaluated for antimicrobial activity. The study demonstrated that several compounds exhibited significant activity against bacterial strains compared to reference drugs, suggesting that similar derivatives of 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one could lead to promising new antibacterial agents .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds containing the tetrazole moiety often exhibit anti-inflammatory properties. Studies focusing on the mechanism of action revealed that these compounds could inhibit specific inflammatory pathways, providing insights into their potential therapeutic use .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Compound AAntimicrobial
Compound BAnti-inflammatory
Compound CAnalgesic

Table 2: Synthesis Conditions

StepConditions
Initial ReactionEthyl bromoacetate + sodium azide
CyclizationControlled temperature
PurificationRecrystallization

Mechanism of Action

The mechanism of action of 1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence and broader medicinal chemistry literature.

Tetrazole vs. Pyrazole Derivatives

The tetrazole ring in the target compound contrasts with pyrazole derivatives like (4Z)-4-(1-{[2-(1H-imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one () and (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one (). Key differences include:

  • Metabolic Stability : Tetrazoles are less prone to oxidative metabolism compared to pyrazoles due to their higher aromatic stabilization and lack of labile protons .
  • Acidity : Tetrazoles (pKa ~4.9) are weaker acids than pyrazolones (pKa ~2.5–3.5), influencing their ionization state and membrane permeability .
  • Bioactivity : Pyrazole derivatives in and exhibit anti-inflammatory and analgesic properties, while tetrazoles are often explored as angiotensin II receptor blockers or kinase inhibitors.

Piperidine Substituents

The piperidine ring in the target compound is substituted with an anilino and methoxymethyl group. This contrasts with piperidine analogs in , such as 1-(2-(piperidin-1-yl)ethyl)-1H-indole-3-carbaldehyde.

  • Solubility : The methoxymethyl group likely enhances aqueous solubility compared to unsubstituted or morpholine/pyrrolidine-containing analogs (e.g., 4-(morpholin-1-yl)benzaldehyde in ) .
  • Receptor Binding: The anilino group may facilitate π-π stacking interactions with aromatic residues in biological targets, similar to 4-toluidino substituents in .

Structural Hybridization

The combination of tetrazole, piperidine, and anilino groups creates a unique hybrid scaffold. For example:

  • Tetrazole-Piperidine Hybrids : These are rare in literature but share similarities with sartan-class drugs (e.g., losartan), which combine tetrazoles with biphenyl groups for antihypertensive activity.
  • Anilino-Methoxymethyl Synergy: The methoxymethyl group may mitigate the hydrophobicity of the anilino group, balancing lipophilicity for improved pharmacokinetics.

Comparative Data Table

Feature Target Compound Pyrazole Analogs () Piperidine Derivatives ()
Core Structure Tetrazol-5-one Pyrazol-3-one Piperidine/indole-carbaldehyde hybrids
Key Substituents Ethyl, anilino-methoxymethyl-piperidine Nitrophenyl, methoxyphenyl, imidazole Morpholine, pyrrolidine, indole
Predicted Solubility Moderate (due to methoxymethyl) Low (nitrophenyl groups) Variable (morpholine enhances solubility)
Metabolic Stability High (tetrazole ring) Moderate (pyrazole susceptibility to oxidation) Moderate to high (depending on substituents)
Therapeutic Potential Hypothesized kinase/receptor modulation Anti-inflammatory/analgesic () Anti-inflammatory ()

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (N-H, ~3300 cm⁻¹) stretches .
  • NMR : Use ¹H-NMR to resolve piperidine protons (δ 2.5–3.5 ppm) and ethyl groups (δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the methoxymethyl group on piperidine, critical for bioactive conformations .

Methodological Note : For complex splitting patterns, employ 2D NMR (COSY, HSQC) to assign overlapping signals .

How can researchers address discrepancies in biological activity data across pharmacological studies?

Advanced Research Focus
Contradictions often arise from:

  • Assay Conditions : Standardize cell lines (e.g., HEK-293 for receptor binding) and pH (e.g., 7.4 for in vitro models) .
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Positive Controls : Include reference compounds (e.g., SR141716 for cannabinoid receptor assays) to validate experimental setups .

Data Analysis : Perform dose-response curves (IC₅₀/EC₅₀) with triplicate measurements to ensure reproducibility .

What strategies are effective in resolving synthetic impurities during large-scale production of intermediates?

Q. Advanced Research Focus

  • Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate regioisomers .
  • Crystallization : Adjust solvent polarity (e.g., methanol/water for hydrophilic impurities) .
  • Reaction Monitoring : Employ TLC or HPLC-MS to detect early-stage byproducts (e.g., over-alkylated piperidine derivatives) .

Case Study : In a scaled-up synthesis of a related pyrazole, reducing reflux time from 6 to 4 hours decreased dimerization by 30% .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin receptors for neuroactive compounds) .
  • ADMET Prediction : Apply SwissADME to optimize logP values (<3) for blood-brain barrier penetration .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ values) to predict metabolic stability .

Methodological Note : Validate in silico results with in vitro CYP450 inhibition assays to avoid false positives .

What are the best practices for evaluating environmental impacts of this compound during disposal?

Q. Basic Research Focus

  • Degradation Studies : Conduct photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) to assess persistence .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to model aquatic impacts .

Regulatory Compliance : Follow OECD Guidelines 301B for ready biodegradability testing .

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